molecular formula C12H26ClNO B6221023 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride CAS No. 2758005-21-7

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride

Cat. No.: B6221023
CAS No.: 2758005-21-7
M. Wt: 235.8
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Description

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride is a chemical compound with a complex structure, featuring a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride typically involves multiple steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the tert-butyl and methoxy substituents. This can be achieved through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a reductive amination reaction, where the ketone or aldehyde intermediate is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tert-butyl and methoxy groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-tert-butylcyclohexyl)methanamine
  • **1-(4-methoxycyclohexyl)methanamine
  • **1-(4-tert-butyl-1-hydroxycyclohexyl)methanamine

Comparison

1-(4-tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride is unique due to the presence of both tert-butyl and methoxy groups on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

2758005-21-7

Molecular Formula

C12H26ClNO

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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